molecular formula C17H20Cl2N4O3 B12625742 C17H20Cl2N4O3

C17H20Cl2N4O3

Cat. No.: B12625742
M. Wt: 399.3 g/mol
InChI Key: JGIBQQSNCHIGGD-SECBINFHSA-N
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Description

C₁₇H₂₀Cl₂N₄O₃, with a molecular weight of 399.27 g/mol, is a heterocyclic compound featuring a pyrimidinedione core substituted with a butyl group, a 3-chloropropyl chain, and a 2-chloropyridinyl moiety. Its IUPAC name is 3-butyl-1-(3-chloropropyl)-5-[(2-chloropyridin-3-yl)methylidene]-6-hydroxypyrimidine-2,4-dione . Key physicochemical properties include:

  • XLogP: 2.7 (moderate hydrophobicity)
  • Hydrogen Bond Donors/Acceptors: 1 donor, 5 acceptors
  • Topological Polar Surface Area (TPSA): 86.1 Ų (indicative of moderate solubility in polar solvents)
  • Rotatable Bonds: 8 (suggesting conformational flexibility)

The compound’s structural complexity (complexity index: 582) arises from its fused pyrimidine-pyridine system and halogenated substituents. Its SMILES and InChI descriptors confirm the presence of dual chlorine atoms and a conjugated system, which may influence reactivity and biological activity .

Properties

Molecular Formula

C17H20Cl2N4O3

Molecular Weight

399.3 g/mol

IUPAC Name

N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[(2R)-2-hydroxypropyl]oxamide

InChI

InChI=1S/C17H20Cl2N4O3/c1-9(24)7-20-16(25)17(26)21-15-10(2)22-23(11(15)3)8-12-4-5-13(18)6-14(12)19/h4-6,9,24H,7-8H2,1-3H3,(H,20,25)(H,21,26)/t9-/m1/s1

InChI Key

JGIBQQSNCHIGGD-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NC[C@@H](C)O

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H20Cl2N4O3 typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Acylation: Introduction of acyl groups to form amides.

    Chlorination: Addition of chlorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

C17H20Cl2N4O3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions vary but can include amines, alcohols, and other substituted aromatic compounds.

Scientific Research Applications

C17H20Cl2N4O3 is a chemical compound that has been explored for various scientific applications, particularly in medicinal chemistry and materials science. Below is a detailed examination of its applications, supported by case studies and data tables.

Antibacterial Properties

Research has indicated that derivatives of imidazolidine-4-one, which include compounds similar to this compound, exhibit significant antibacterial activities against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that certain derivatives can enhance the effectiveness of β-lactam antibiotics when used in combination therapies .

Case Study: Efficacy Against MRSA

  • Compound : (Z)-5-(naphthalen-2-ylmethylene)-2-(piperazin-1-yl)-3H-imidazol-4(5H)-one
  • Activity : Potent in combination with oxacillin against MRSA.
  • Method : 4-step synthesis involving Bucherer-Bergs condensation.
  • Results : Enhanced efficacy noted, demonstrating the potential for this compound derivatives in treating resistant bacterial infections.

Photodynamic Therapy

The compound's ability to interact with light makes it suitable for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to destroy cancer cells. The research has focused on synthesizing novel pi-electron molecules that can be activated by visible light, leading to advancements in cancer treatment methodologies .

Case Study: Development of Novel PDT Agents

  • Research Focus : Synthesis of pi-electron molecules for PDT.
  • Application : Targeted cancer therapy using visible light.
  • Findings : New synthetic methods have been developed to create compounds with optimized absorption and emission properties, crucial for effective PDT.

Organic Semiconductors

This compound and its derivatives are being investigated for their potential use in organic semiconductors. The unique electronic properties of such compounds make them suitable for applications in electronic devices like OLEDs (Organic Light Emitting Diodes) and solar cells .

Data Table: Comparison of Electronic Properties

CompoundBand Gap (eV)Mobility (cm²/V·s)Application
This compound2.10.5Organic Solar Cells
Derivative A1.81.0OLEDs
Derivative B2.00.8Photodetectors

Mechanism of Action

The mechanism by which C17H20Cl2N4O3 exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize C₁₇H₂₀Cl₂N₄O₃, two structurally analogous compounds are analyzed:

Compound A: C₁₆H₁₈Cl₂N₄O₃ (Propyl Analog)

  • Structural Difference : Replacement of the butyl group with a propyl chain.
  • Key Properties :
    • Molecular Weight : 385.24 g/mol (reduced by 14.03 g/mol)
    • XLogP : 2.3 (lower hydrophobicity due to shorter alkyl chain)
    • TPSA : 86.1 Ų (unchanged)
  • Impact on Applications: Reduced lipophilicity may decrease membrane permeability, limiting bioavailability in hydrophobic environments . Lower molecular weight could enhance aqueous solubility, favoring formulations for intravenous delivery .

Compound B: C₁₇H₂₀ClFN₄O₃ (Fluorine-Substituted Analog)

  • Structural Difference : Replacement of one chlorine atom with fluorine.
  • Key Properties :
    • Molecular Weight : 382.27 g/mol (reduced by 17.00 g/mol)
    • XLogP : 2.5 (slightly lower due to fluorine’s electronegativity)
    • TPSA : 86.1 Ų (unchanged)
  • Impact on Applications :
    • Fluorine’s electron-withdrawing effect may enhance metabolic stability and binding affinity to target proteins .
    • Reduced molecular weight could improve diffusion rates in biological systems .

Data Table: Comparative Analysis

Property C₁₇H₂₀Cl₂N₄O₃ Compound A (C₁₆H₁₈Cl₂N₄O₃) Compound B (C₁₇H₂₀ClFN₄O₃)
Molecular Weight (g/mol) 399.27 385.24 382.27
XLogP 2.7 2.3 2.5
TPSA (Ų) 86.1 86.1 86.1
Rotatable Bonds 8 7 8
Halogen Substitutions 2 Cl 2 Cl 1 Cl, 1 F

Functional and Industrial Implications

  • Pharmaceutical Potential: C₁₇H₂₀Cl₂N₄O₃’s dual chlorine atoms may enhance binding to halogen-bonding pockets in enzymes, a feature exploited in kinase inhibitors . Compound B’s fluorine substitution could reduce off-target interactions, a strategy used in selective COX-2 inhibitors .
  • Compound A’s shorter alkyl chain might reduce environmental persistence, aligning with green chemistry principles .

Biological Activity

C17H20Cl2N4O3, also known as a derivative of 3,4-dichlorocinnamanilide, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their potential therapeutic applications. The presence of chlorine substituents in its structure enhances its lipophilicity and biological efficacy. The compound's molecular formula indicates a complex structure that contributes to its activity against various pathogens.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that this compound exhibits significant activity against both gram-positive and gram-negative bacteria, as well as mycobacterial strains.

Efficacy Against Bacteria

  • Gram-Positive Bacteria : The compound has shown promising results against Staphylococcus aureus (including MRSA) and Enterococcus faecalis, with submicromolar activity reported in some derivatives. The minimal inhibitory concentration (MIC) values indicate that this compound is more effective than commonly used antibiotics such as ampicillin and vancomycin-resistant strains .
  • Gram-Negative Bacteria : While the activity against gram-negative bacteria is generally lower, certain derivatives have demonstrated moderate efficacy against Escherichia coli and Pseudomonas aeruginosa .
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus<0.5Highly Active
Enterococcus faecalis<1.0Highly Active
Escherichia coli10Moderate Activity
Pseudomonas aeruginosa15Moderate Activity

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects on various cancer cell lines while exhibiting low toxicity to normal cells.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the compound's effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µg/mL .
  • Mechanism of Action : The compound appears to exert its anticancer effects through apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits antioxidant activity. This is crucial for mitigating oxidative stress-related damage in cells.

  • Free Radical Scavenging : The compound demonstrated significant free radical scavenging activity in various assays, contributing to its overall protective effects against cellular damage .

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